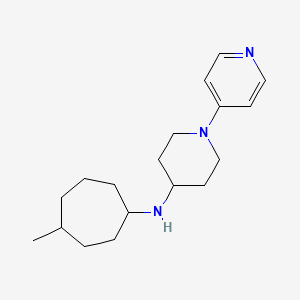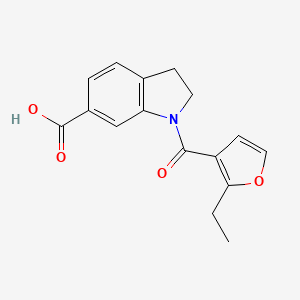![molecular formula C14H24N2O4 B6633214 3-[1-[(3-Methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid](/img/structure/B6633214.png)
3-[1-[(3-Methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-[(3-Methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MK-4827 and is classified as a PARP inhibitor. PARP inhibitors are a class of compounds that have shown promising results in the treatment of various cancers. In
Mechanism of Action
The mechanism of action of 3-[1-[(3-Methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid involves the inhibition of PARP, an enzyme involved in DNA repair. PARP inhibitors work by preventing the repair of damaged DNA, which leads to the death of cancer cells. This mechanism of action makes PARP inhibitors a promising class of compounds for the treatment of various cancers.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[1-[(3-Methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid are mainly related to its inhibition of PARP. This inhibition leads to the accumulation of DNA damage, which triggers the death of cancer cells. Additionally, PARP inhibitors have been shown to enhance the effectiveness of chemotherapy and radiation therapy by preventing the repair of DNA damage caused by these treatments.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[1-[(3-Methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid in lab experiments include its potent PARP inhibition and its potential use in combination with other cancer treatments. However, there are also limitations to its use, including its high cost and potential toxicity.
Future Directions
There are several future directions for the research of 3-[1-[(3-Methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid. One direction is the development of more potent and selective PARP inhibitors. Another direction is the exploration of the potential use of PARP inhibitors in the treatment of other diseases, such as neurodegenerative diseases and inflammatory disorders. Additionally, the combination of PARP inhibitors with other cancer treatments is an area of active research, and further studies are needed to optimize these combinations.
Synthesis Methods
The synthesis of 3-[1-[(3-Methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid involves several steps. The first step is the synthesis of 3-(3-Methoxycyclobutyl)propanoic acid, which is achieved by the reaction of 3-cyclobutene-1-methanol with ethyl 3-bromopropionate. The resulting compound is then reacted with piperidine and triethylamine to form 3-[1-[(3-Methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid. The final product is obtained after purification by column chromatography.
Scientific Research Applications
3-[1-[(3-Methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of PARP, an enzyme involved in DNA repair. PARP inhibitors have shown promising results in the treatment of various cancers, including breast, ovarian, and prostate cancer. 3-[1-[(3-Methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid has also been studied for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
3-[1-[(3-methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-20-12-8-10(9-12)15-14(19)16-7-3-2-4-11(16)5-6-13(17)18/h10-12H,2-9H2,1H3,(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVPAKCVITUPRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C1)NC(=O)N2CCCCC2CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-[(3-Methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(4-Hydroxycyclohexyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B6633140.png)
![2-[4-(aminomethyl)triazol-1-yl]-N-[(1-methylcyclohexyl)methyl]acetamide](/img/structure/B6633143.png)

![2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid](/img/structure/B6633151.png)
![(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid](/img/structure/B6633154.png)

![2-ethyl-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B6633169.png)
![2-[(2-Methyloxolan-3-yl)methylamino]-5-(trifluoromethyl)benzonitrile](/img/structure/B6633174.png)
![5-[(2-Methyloxan-4-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B6633181.png)
![3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid](/img/structure/B6633184.png)
![4-[[1-(2-methoxyethyl)cyclopropyl]methylsulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B6633187.png)
![(2R)-N-[[1-(2-methoxyethyl)cyclopropyl]methyl]piperidine-2-carboxamide](/img/structure/B6633190.png)
![2-Methyl-6-[1-(oxan-4-yl)ethylcarbamoyl]pyridine-3-carboxylic acid](/img/structure/B6633196.png)
